REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([S:11]([CH2:14]C(O)=O)(=[O:13])=[O:12])[CH:5]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:5]=1
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Name
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4-Chloro-3-[(carboxymethyl)sulfonyl]benzoic acid methyl ester
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Quantity
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5.6 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)Cl)S(=O)(=O)CC(=O)O)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
|
The product was precipitated
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Type
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ADDITION
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Details
|
by adding water (30 mL)
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Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried (yield 2.5 g)
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Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |